Iloperidone metabolite P95
Overview
Description
Iloperidone metabolite P95 is a significant metabolite of the atypical antipsychotic drug iloperidone. Iloperidone is primarily used for the treatment of schizophrenia and other psychiatric disorders. The metabolite P95 is known for its affinity for serotonin (5-HT2A) and adrenergic receptors (α1A, α1B, α1D, and α2C), which contributes to its pharmacological effects .
Mechanism of Action
Target of Action
Iloperidone metabolite P95 demonstrates affinity for 5-HT 2A and α1A-, α1B-, α1D-, and α2C-adrenergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, cognition, and cardiovascular function.
Mode of Action
It is believed to act as anantagonist at its target receptors . This means it binds to these receptors but does not activate them, thereby blocking the action of natural agonists. This can result in changes in neurotransmission and neuronal activity.
Biochemical Pathways
This compound is part of the metabolic pathway of Iloperidone, which is mainly metabolized by CYP2D6 , and to a lesser degree by CYP3A4 . These enzymes belong to the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Pharmacokinetics
Iloperidone is extensively metabolized in the liver by the CYP3A4 and CYP2D6 enzyme pathways to form two major metabolites: P88 and P95 . The bioavailability of Iloperidone is 96% . At therapeutic concentrations, the unbound fraction of Iloperidone and its metabolites (P88 and P95) in plasma is about 3% and 8% , respectively .
Result of Action
The molecular and cellular effects of this compound are likely related to its antagonistic action at its target receptors. By blocking these receptors, it can modulate neurotransmission and neuronal activity, potentially contributing to its therapeutic effects in conditions like schizophrenia and bipolar disorder .
Action Environment
Environmental factors, particularly those affecting the activity of the CYP2D6 and CYP3A4 enzymes, can influence the action, efficacy, and stability of this compound. For instance, co-administration of potent CYP2D6 or CYP3A4 inhibitors may warrant a reduction in the Iloperidone dose . Furthermore, individual genetic variations in CYP2D6 or CYP3A4 may affect a patient’s ability to metabolize Iloperidone .
Biochemical Analysis
Biochemical Properties
Iloperidone metabolite P95 is formed through the hydroxylation of iloperidone mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . Unlike its parent compound, P95 does not cross the blood-brain barrier and exhibits a significantly lower affinity for serotonin 5-HT2A receptors . It binds to norepinephrine α1A, α1B, α1D, and α2C receptors . These interactions suggest that P95 may play a role in modulating peripheral adrenergic activity.
Cellular Effects
This compound influences various cellular processes, particularly those involving adrenergic signaling pathways. By binding to norepinephrine receptors, P95 can modulate vascular tone and blood pressure . Additionally, its interaction with adrenergic receptors may impact cellular metabolism and gene expression related to adrenergic signaling . Due to its inability to cross the blood-brain barrier, P95 does not directly affect central nervous system functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with adrenergic receptors. The metabolite’s affinity for norepinephrine α1 and α2 receptors suggests that it may act as an antagonist, inhibiting the usual adrenergic signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular metabolism, particularly in peripheral tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. P95 has a half-life of approximately 23 hours in extensive metabolizers and 31 hours in poor metabolizers . Over time, the metabolite is gradually degraded and excreted, primarily through urine . Long-term studies have shown that P95 does not accumulate significantly in tissues, suggesting a stable metabolic profile .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, P95 primarily modulates peripheral adrenergic activity without significant adverse effects . At higher doses, there may be an increased risk of cardiovascular side effects, such as hypotension, due to excessive adrenergic receptor antagonism . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Iloperidone is metabolized in the liver through three primary pathways: carbonyl reduction, hydroxylation by CYP2D6, and O-demethylation by CYP3A4 . The hydroxylation pathway leads to the formation of this compound . This metabolite is further processed and eventually excreted, primarily through the urine . The involvement of multiple metabolic pathways ensures the efficient clearance of iloperidone and its metabolites from the body.
Transport and Distribution
This compound is distributed primarily in peripheral tissues due to its inability to cross the blood-brain barrier . The metabolite is transported in the bloodstream and interacts with various adrenergic receptors in peripheral tissues . Its distribution is influenced by factors such as protein binding and tissue perfusion . P95 is eventually excreted through the kidneys, with urine being the primary route of elimination .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm of peripheral cells . Due to its inability to cross the blood-brain barrier, P95 does not localize in central nervous system tissues . The metabolite’s activity is largely confined to peripheral adrenergic receptors, where it exerts its effects on cellular signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iloperidone metabolite P95 involves multiple steps, starting from the parent compound iloperidone. The primary metabolic pathways include hydroxylation mediated by cytochrome P450 2D6 (CYP2D6) and O-demethylation mediated by cytochrome P450 3A4 (CYP3A4). The hydroxylation of iloperidone to form P95 is a crucial step in its metabolic pathway .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the hydroxylation and O-demethylation reactions. The final product is then purified using standard techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Iloperidone metabolite P95 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of iloperidone to form P95.
Reduction: Although less common, reduction reactions can also occur, leading to the formation of other metabolites.
Substitution: Substitution reactions may occur at specific functional groups, altering the chemical structure of the metabolite.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
Cytochrome P450 enzymes: CYP2D6 and CYP3A4 are the primary enzymes involved in the metabolic reactions.
Catalysts: Specific catalysts are used to enhance the reaction rate and yield.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and methanol are commonly used in the reaction medium
Major Products Formed
The major product formed from the oxidation of iloperidone is the metabolite P95. Other minor metabolites may also be formed through reduction and substitution reactions, but P95 remains the primary focus due to its pharmacological significance .
Scientific Research Applications
Iloperidone metabolite P95 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: P95 is studied for its interactions with various receptors and its role in neurotransmission.
Medicine: The metabolite is investigated for its therapeutic potential in treating psychiatric disorders, particularly schizophrenia.
Industry: P95 is used in the development of new antipsychotic drugs and in the optimization of existing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Iloperidone metabolite P95 can be compared with other similar compounds, such as:
Iloperidone metabolite P88: Another major metabolite of iloperidone with similar receptor binding affinities.
Lurasidone: An atypical antipsychotic with a similar mechanism of action involving serotonin and dopamine receptors.
Risperidone: Another atypical antipsychotic with a similar receptor binding profile .
Uniqueness
This compound is unique due to its specific binding affinity for serotonin and adrenergic receptors, which distinguishes it from other metabolites and antipsychotic drugs. Its selective receptor binding profile contributes to its distinct pharmacological effects and therapeutic potential .
Properties
IUPAC Name |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKEZOJOPXXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635884 | |
Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475110-48-6 | |
Record name | P-95-12113 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.